molecular formula C17H19ClN4OS B11291848 6-butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 898922-78-6

6-butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11291848
CAS No.: 898922-78-6
M. Wt: 362.9 g/mol
InChI Key: YAZVHKWATUWJJM-UHFFFAOYSA-N
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Description

6-butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core with various substituents such as a butyl group, a chlorobenzylthio group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The synthesis begins with the formation of the triazolopyrimidine core. This can be achieved by reacting a suitable triazole derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced through a nucleophilic substitution reaction. This involves reacting a chlorobenzyl halide with a thiol derivative in the presence of a base.

    Methylation: The final step involves the methylation of the triazolopyrimidine core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: The chlorobenzylthio group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 6-butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Unique due to its specific substituents and structure.

    6-butyl-2-[(4-methylbenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Similar structure but with a methyl group instead of a chlorine atom.

    6-butyl-2-[(4-chlorobenzyl)thio]-5-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

CAS No.

898922-78-6

Molecular Formula

C17H19ClN4OS

Molecular Weight

362.9 g/mol

IUPAC Name

6-butyl-2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H19ClN4OS/c1-3-4-5-14-11(2)19-16-20-17(21-22(16)15(14)23)24-10-12-6-8-13(18)9-7-12/h6-9H,3-5,10H2,1-2H3,(H,19,20,21)

InChI Key

YAZVHKWATUWJJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C2N=C(NN2C1=O)SCC3=CC=C(C=C3)Cl)C

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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